molecular formula C12H15ClN2O3S B2625608 N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide CAS No. 2418644-54-7

N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide

Cat. No.: B2625608
CAS No.: 2418644-54-7
M. Wt: 302.77
InChI Key: IHQSGAQTRSGURI-UHFFFAOYSA-N
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Description

N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique properties, making it suitable for various fields such as drug discovery, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with cyclohexanecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a building block in organic synthesis and catalysis.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: This compound is explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide involves its interaction with specific molecular targets. It acts by binding to the active site of enzymes, thereby inhibiting their activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloropyridin-3-yl)methylacetamide
  • 2-Chloro-5-hydroxymethylpyridine
  • 6-Chloronicotinic acid

Uniqueness

N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide stands out due to its unique combination of a sulfonyl group and a cyclohexanecarboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it more versatile compared to its analogs .

Properties

IUPAC Name

N-(6-chloropyridin-3-yl)sulfonylcyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-11-7-6-10(8-14-11)19(17,18)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQSGAQTRSGURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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